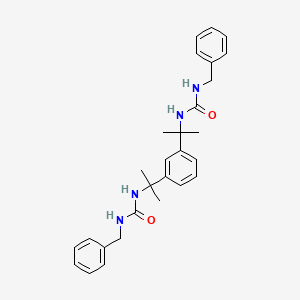![molecular formula C17H19N3O2 B5716676 2-[(2,2-dimethylpropanoyl)amino]-N-3-pyridinylbenzamide](/img/structure/B5716676.png)
2-[(2,2-dimethylpropanoyl)amino]-N-3-pyridinylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2,2-dimethylpropanoyl)amino]-N-3-pyridinylbenzamide, also known as DPA-714, is a type of radioligand that is used in scientific research for imaging the translocator protein (TSPO) in the brain. TSPO is found in the outer membrane of mitochondria and is involved in various physiological processes, including neuroinflammation, apoptosis, and steroidogenesis. The development of radioligands for imaging TSPO has been an important area of research in neuroscience and has led to a better understanding of the role of TSPO in various neurological disorders.
作用機序
2-[(2,2-dimethylpropanoyl)amino]-N-3-pyridinylbenzamide binds to TSPO in the outer membrane of mitochondria. TSPO is involved in various physiological processes, including neuroinflammation, apoptosis, and steroidogenesis. The binding of this compound to TSPO can be visualized using positron emission tomography (PET) imaging, which allows for the non-invasive imaging of TSPO in the brain.
Biochemical and Physiological Effects:
The use of this compound in imaging TSPO has led to a better understanding of the role of TSPO in various neurological disorders. TSPO expression is upregulated in these disorders, and the use of this compound has allowed for the visualization of this upregulation. This has led to the development of new treatments for these disorders, including the development of TSPO ligands for the treatment of Alzheimer's disease.
実験室実験の利点と制限
The use of 2-[(2,2-dimethylpropanoyl)amino]-N-3-pyridinylbenzamide in imaging TSPO has several advantages, including its non-invasive nature and its ability to provide information on the localization and density of TSPO in the brain. However, there are also limitations to the use of this compound, including its high cost and the need for specialized equipment and expertise in organic chemistry.
将来の方向性
There are several future directions for the use of 2-[(2,2-dimethylpropanoyl)amino]-N-3-pyridinylbenzamide in scientific research. One possible direction is the development of new TSPO ligands that are more specific and have higher affinity for TSPO. Another direction is the use of this compound in the development of new treatments for neurological disorders, including the development of TSPO ligands for the treatment of Alzheimer's disease. Additionally, the use of this compound in combination with other imaging techniques, such as magnetic resonance imaging (MRI), may provide even more information on the role of TSPO in various neurological disorders.
合成法
The synthesis of 2-[(2,2-dimethylpropanoyl)amino]-N-3-pyridinylbenzamide involves several steps, including the reaction of 3-cyanopyridine with 2-bromoacetophenone, followed by the reaction of the resulting product with 2,2-dimethylpropanoyl chloride. The final step involves the reaction of the resulting product with 4-aminobenzamide to form this compound. The synthesis of this compound is a complex process and requires expertise in organic chemistry.
科学的研究の応用
2-[(2,2-dimethylpropanoyl)amino]-N-3-pyridinylbenzamide is primarily used in scientific research for imaging TSPO in the brain. TSPO expression is upregulated in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. The use of this compound in imaging TSPO has led to a better understanding of the role of TSPO in these disorders and has helped in the development of new treatments.
特性
IUPAC Name |
2-(2,2-dimethylpropanoylamino)-N-pyridin-3-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-17(2,3)16(22)20-14-9-5-4-8-13(14)15(21)19-12-7-6-10-18-11-12/h4-11H,1-3H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMPFNDUXAATSKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=CC=C1C(=O)NC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-methyl-N'-{[(2-phenyl-4-quinolinyl)carbonyl]oxy}benzenecarboximidamide](/img/structure/B5716608.png)
![methyl 4-methyl-3-{[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}benzoate](/img/structure/B5716613.png)
![methyl 2-[(1-piperidinylacetyl)amino]benzoate](/img/structure/B5716619.png)

![1-(cyclohexylamino)-3H-naphtho[1,2,3-de]quinoline-2,7-dione](/img/structure/B5716634.png)

![N-[3-(methylthio)phenyl]-3-(phenylthio)propanamide](/img/structure/B5716646.png)
![1-(2-furylmethyl)-5-[(5-methyl-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5716662.png)


![2-[1-(cyanomethyl)-2-pyrrolidinylidene]-3-oxo-3-phenylpropanenitrile](/img/structure/B5716690.png)